molecular formula C11H8N2O4 B14356194 4-Nitro-2-(prop-2-en-1-yl)-1H-isoindole-1,3(2H)-dione CAS No. 92755-61-8

4-Nitro-2-(prop-2-en-1-yl)-1H-isoindole-1,3(2H)-dione

Cat. No.: B14356194
CAS No.: 92755-61-8
M. Wt: 232.19 g/mol
InChI Key: OCHHJPSMVQYJMD-UHFFFAOYSA-N
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Description

4-Nitro-2-(prop-2-en-1-yl)-1H-isoindole-1,3(2H)-dione is a synthetic organic compound that belongs to the class of isoindole derivatives Isoindoles are heterocyclic compounds containing a nitrogen atom in a five-membered ring fused to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitro-2-(prop-2-en-1-yl)-1H-isoindole-1,3(2H)-dione can be achieved through several synthetic routes. One common method involves the reaction of 4-nitrophthalic anhydride with allylamine under controlled conditions. The reaction typically requires a solvent such as dichloromethane or toluene and is carried out at elevated temperatures to facilitate the formation of the isoindole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar starting materials and conditions. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-Nitro-2-(prop-2-en-1-yl)-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Substitution: The allyl group can participate in substitution reactions, leading to the formation of new compounds with different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield 4-amino-2-(prop-2-en-1-yl)-1H-isoindole-1,3(2H)-dione, while substitution of the allyl group could result in various derivatives with different functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Nitro-2-(prop-2-en-1-yl)-1H-isoindole-1,3(2H)-dione would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group and allyl group could play roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Nitro-1H-isoindole-1,3(2H)-dione: Lacks the allyl group, which may affect its reactivity and applications.

    2-(Prop-2-en-1-yl)-1H-isoindole-1,3(2H)-dione:

Properties

CAS No.

92755-61-8

Molecular Formula

C11H8N2O4

Molecular Weight

232.19 g/mol

IUPAC Name

4-nitro-2-prop-2-enylisoindole-1,3-dione

InChI

InChI=1S/C11H8N2O4/c1-2-6-12-10(14)7-4-3-5-8(13(16)17)9(7)11(12)15/h2-5H,1,6H2

InChI Key

OCHHJPSMVQYJMD-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=O)C2=C(C1=O)C(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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